Mitotane

Description

Mitotane is a diarylmethane.

Mitotane is an adrenolytic isomer of the insecticide dichlorodiphenyldichloroethane (DDD) - itself a metabolite of dichlorodiphenyltrichloroethane (DDT) - that inhibits cells of the adrenal cortex and their production of hormones. It has been in use since 1959 for the treatment of inoperable adrenocortical carcinoma and is used off-label for the management of Cushing's syndrome.

The mechanism of action of mitotane is as a Cytochrome P450 3A4 Inducer.

Mitotane is a unique antineoplastic agent used solely in the therapy of metastatic, unresectable adrenocortical carcinoma. Mitotane has been associated with a high rate of serum enzyme elevation during therapy, but has had limited clinical use and has not been linked to instances of clinically apparent acute liver injury.

Mitotane is a synthetic derivative of the insecticide dichlorodiphenyl trichloroethane (DDT) with anti-adrenocorticoid properties. Following its metabolism in the adrenal cortex to a reactive acyl chloride intermediate, mitotane covalently binds to adrenal proteins, specifically inhibiting adrenal cortical hormone production. (NCI04)

MITOTANE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1970 and has 3 approved and 2 investigational indications. This drug has a black box warning from the FDA.

DDD, O,P'- is an isomer of dichlorodiphenyldichloroethane, an organochlorine insecticide. It is a component of commercial mixtures of DDT. DDT was once a widely used pesticide, but today its agricultural use has been banned worldwide due to its toxicity and tendency to bioaccumulate. However, it still has limited use in disease vector control. (L84). It is a derivative of the insecticide dichlorodiphenyldichloroethane that specifically inhibits cells of the adrenal cortex and their production of hormones. It is used to treat adrenocortical tumors and causes CNS damage, but no bone marrow depression. [PubChem]

A derivative of the insecticide DICHLORODIPHENYLDICHLOROETHANE that specifically inhibits cells of the adrenal cortex and their production of hormones. It is used to treat adrenocortical tumors and causes CNS damage, but no bone marrow depression.

Structure

3D Structure

Properties

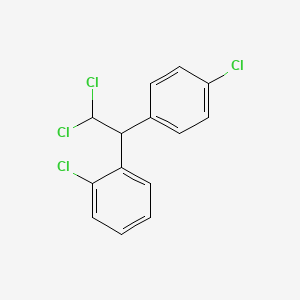

IUPAC Name |

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBOIMRXGHLCPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4 |

Source

|

| Record name | O,P'-DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020372 |

Source

|

| Record name | 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O,p'-ddd is a colorless powder. (NTP, 1992), Solid |

Source

|

| Record name | O,P'-DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in ethanol, isooctane, carbon tetrachloride, In water, 0.10 mg/L at 25 °C, 9.42e-06 g/L |

Source

|

| Record name | O,P'-DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitotane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITOTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.94X10-6 mm Hg at 25 °C |

Source

|

| Record name | MITOTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from pentane or methanol | |

CAS No. |

53-19-0 |

Source

|

| Record name | O,P'-DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitotane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitotane [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitotane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mitotane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mitotane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitotane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78E4J5IB5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MITOTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 to 172 °F (NTP, 1992), 77 °C |

Source

|

| Record name | O,P'-DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitotane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITOTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cellular Ballet of Mitotane: An In-depth Technical Guide to its Uptake and Efflux in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotane, an adrenolytic agent derived from the insecticide DDT, remains the cornerstone of treatment for adrenocortical carcinoma (ACC).[1] Despite its long-standing clinical use, the precise molecular choreography of its entry into and exit from cancer cells is a complex and multifaceted process that is still being fully elucidated. This technical guide provides a comprehensive overview of the current understanding of Mitotane's cellular uptake and efflux mechanisms, with a focus on the molecular players and pathways that govern its intracellular concentration and, consequently, its therapeutic efficacy. We delve into the critical role of lipoproteins in its uptake, the contentious involvement of ABC transporters in its efflux, and the experimental methodologies used to investigate these phenomena. This document is intended to serve as a detailed resource for researchers and drug development professionals working to optimize Mitotane therapy and overcome mechanisms of resistance.

Cellular Uptake of Mitotane: A Lipophilic Journey

Mitotane is a highly lipophilic compound, a characteristic that dictates its primary mode of transport and distribution in the body.[2][3] Its association with lipoproteins is a key feature of its pharmacology, influencing its absorption, plasma transport, and uptake into target adrenal cells.[4][5]

The Central Role of Lipoproteins

The prevailing evidence strongly suggests that Mitotane piggybacks on lipoproteins to enter cells. In serum, a significant portion of Mitotane is bound to various lipoprotein fractions, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). However, in vitro studies have compellingly shown that lipoprotein-free Mitotane exhibits greater cytotoxic activity, suggesting that this unbound fraction is more readily available to exert its therapeutic effects. This has significant implications for in vitro experimental design, as the presence of serum and albumin in culture media can sequester Mitotane and reduce its apparent potency.

Lipoprotein Receptors: The Gatekeepers of Mitotane Entry

The uptake of lipoprotein-associated Mitotane is mediated by a panel of lipoprotein receptors expressed on the surface of adrenocortical cells. The primary receptors implicated in this process include:

-

Scavenger Receptor Class B Type 1 (SR-B1): A key receptor for HDL, SR-B1 facilitates the selective uptake of cholesteryl esters. Given the adrenal cortex's high demand for cholesterol for steroidogenesis, SR-B1 is highly expressed in this tissue. Mitotane has been shown to reduce the expression of the gene encoding SR-B1, SCARB1, potentially as a feedback mechanism to limit the uptake of cholesterol and, by extension, itself.

-

Low-Density Lipoprotein Receptor (LDLR): This receptor is responsible for the endocytosis of LDL particles.

-

LDL Receptor-Related Protein 1 (LRP1): A multifunctional receptor that can also mediate the uptake of lipoproteins.

Interestingly, differences in the expression of these receptors have been observed between Mitotane-sensitive (e.g., H295R) and Mitotane-resistant (e.g., MUC-1) ACC cell lines, suggesting that the cellular machinery for lipoprotein uptake may be a determinant of drug sensitivity.

Figure 1: Proposed mechanisms of Mitotane cellular uptake.

Cellular Efflux of Mitotane: A Tale of Controversy

The mechanisms by which cancer cells expel Mitotane are less clear-cut and are a subject of conflicting reports in the scientific literature. The primary family of proteins implicated in the efflux of xenobiotics are the ATP-binding cassette (ABC) transporters.

The P-glycoprotein (ABCB1) Conundrum

P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene, is a well-characterized efflux pump responsible for multidrug resistance in many cancers. Its role in Mitotane efflux is contentious:

-

Mitotane as a P-gp Inhibitor/Antagonist: Several studies suggest that Mitotane can inhibit the function of P-gp. This is the rationale for its use in combination with other chemotherapeutic agents that are known P-gp substrates, such as doxorubicin, vincristine, and etoposide. By blocking P-gp, Mitotane is thought to increase the intracellular accumulation and cytotoxicity of these co-administered drugs.

-

Mitotane as an Inducer of P-gp Expression: Paradoxically, one study reported that Mitotane and its metabolites can induce the expression of ABCB1 mRNA. This would suggest a mechanism of acquired resistance where prolonged exposure to Mitotane could lead to increased P-gp levels and enhanced efflux of other drugs.

-

Mitotane as Neither a Substrate nor an Inhibitor of P-gp: In direct contrast to the above findings, another study concluded that Mitotane and its primary metabolites are not substrates for P-gp and do not inhibit its function.

This discordance in the literature highlights the need for further research to definitively characterize the relationship between Mitotane and P-gp.

Other ABC Transporters

Other members of the ABC transporter family have been investigated for their potential role in Mitotane resistance:

-

ABCG2 (Breast Cancer Resistance Protein - BCRP): Similar to P-gp, there are conflicting reports regarding Mitotane's interaction with ABCG2. One study found that Mitotane induces the expression of ABCG2, while another reported that Mitotane and its metabolites are neither substrates nor inhibitors of ABCG2 function.

Figure 2: Conflicting models of Mitotane interaction with efflux pumps.

Quantitative Data on Mitotane Cellular Uptake and Efflux

The following tables summarize the available quantitative data on Mitotane concentrations and activity in both clinical and in vitro settings.

Table 1: Therapeutic Concentrations and In Vitro Cytotoxicity of Mitotane

| Parameter | Value | Cell Line / Condition | Reference(s) |

| Therapeutic Plasma Concentration | 14-20 mg/L (~40-60 µM) | Patients with ACC | |

| IC50 (24h, serum-free) | 11.7 µM | H295R | |

| IC50 (24h, with 10% FBS) | 121.4 µM | SW13 | |

| IC50 (24h, serum-free) | 10.83 µM | SW13 | |

| IC50 (24h) | 75 µM | H295R (3D spheroids) | |

| IC50 (48h) | 47 µM | H295R (3D spheroids) | |

| IC50 | 39.4 ± 6.2 µM | HAC-15 (control) | |

| IC50 | 102.2 ± 7.3 µM | HAC-15 (Mitotane-resistant) |

Table 2: Distribution of Mitotane in Serum Lipoprotein Fractions

| Lipoprotein Fraction | Percentage of Total Serum Mitotane (Mean ± SD) | Reference(s) |

| VLDL | 21.7 ± 21.4% | |

| IDL | 1.9 ± 0.8% | |

| LDL1 | 8.9 ± 5.5% | |

| LDL2 | 18.9 ± 9.6% | |

| LDL3 | 10.1 ± 4.0% | |

| HDL2 | 26.3 ± 13.0% | |

| Lipoprotein-depleted | 12.3 ± 5.5% |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the literature for studying Mitotane's cellular uptake and efflux.

In Vitro Mitotane Cytotoxicity Assay

This protocol is adapted from studies assessing the impact of serum components on Mitotane's efficacy.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Mitotane in ACC cell lines under different culture conditions.

Materials:

-

ACC cell lines (e.g., H295R, SW13)

-

Complete growth medium (e.g., DMEM/F12 with L-glutamine, supplemented with insulin, transferrin, selenium, and antibiotics)

-

Fetal Bovine Serum (FBS) or other serum replacements (e.g., NuSerum)

-

Bovine Serum Albumin (BSA)

-

Mitotane stock solution (dissolved in ethanol or DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed ACC cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Preparation of Treatment Media: Prepare serial dilutions of Mitotane in different base media:

-

Serum-free medium

-

Medium supplemented with 2.5% serum

-

Medium supplemented with 10% FBS

-

Serum-free medium supplemented with a physiological concentration of BSA (e.g., 100 µM)

-

-

Treatment: Remove the overnight culture medium and replace it with the prepared treatment media containing different concentrations of Mitotane. Include vehicle-only controls for each media condition.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: After the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the vehicle-treated controls for each media condition. Plot the cell viability against the log of Mitotane concentration and use a non-linear regression model to calculate the IC50 values.

Figure 3: Workflow for in vitro Mitotane cytotoxicity assay.

P-glycoprotein (P-gp) Activity Assay (Calcein-AM Efflux Assay)

This protocol is based on methodologies used to assess the P-gp inhibitory potential of Mitotane.

Objective: To determine if Mitotane inhibits the efflux activity of P-gp in cancer cells.

Materials:

-

ACC cell lines with known P-gp expression (e.g., a P-gp overexpressing cell line and its parental control)

-

Calcein-AM (a fluorescent P-gp substrate)

-

Known P-gp inhibitor (e.g., Verapamil) as a positive control

-

Mitotane

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to confluency and then harvest them. Resuspend the cells in HBSS at a concentration of approximately 1 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: Aliquot the cell suspension into tubes. Add Mitotane (at various concentrations), the positive control inhibitor (Verapamil), or vehicle control to the respective tubes. Incubate for 15-30 minutes at 37°C.

-

Substrate Loading: Add Calcein-AM to all tubes to a final concentration of approximately 0.25 µM. Incubate for another 15-30 minutes at 37°C, protected from light.

-

Fluorescence Measurement:

-

Plate Reader: Pellet the cells by centrifugation, wash with cold HBSS, and resuspend in fresh buffer. Transfer to a 96-well plate and measure the intracellular fluorescence (e.g., excitation 485 nm, emission 530 nm).

-

Flow Cytometer: Analyze the fluorescence of the cell suspension directly.

-

-

Data Analysis: An increase in intracellular calcein fluorescence in the presence of Mitotane compared to the vehicle control indicates inhibition of P-gp-mediated efflux. Compare the effect of Mitotane to that of the positive control.

Conclusion and Future Directions

The cellular uptake of Mitotane is intricately linked to lipid metabolism, with lipoprotein receptors playing a pivotal role. The finding that lipoprotein-free Mitotane is more active underscores the importance of considering the tumor microenvironment and systemic lipid profiles when administering this drug. The mechanism of Mitotane efflux remains an area of active investigation, with conflicting evidence surrounding its interaction with P-glycoprotein. Resolving this controversy is critical for the rational design of combination therapies.

Future research should focus on:

-

Elucidating the precise endocytic pathways involved in the uptake of lipoprotein-bound Mitotane.

-

Conducting definitive studies to clarify whether Mitotane is a substrate, inhibitor, or inducer of P-gp and other relevant ABC transporters in ACC.

-

Investigating the potential of targeting lipoprotein metabolism as a strategy to enhance Mitotane's efficacy and overcome resistance.

-

Determining the kinetic parameters (Km, Vmax) of Mitotane transport to better model its intracellular pharmacokinetics.

A deeper understanding of these fundamental transport mechanisms will undoubtedly pave the way for more effective and personalized therapeutic strategies for patients with adrenocortical carcinoma.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of hyperlipidemia secondary to mitotane in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Adrenocortical Battlefield: Mitotane's Targeted Strike on Cytochrome P450 Enzymes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitotane, an adrenolytic agent derived from the insecticide DDT, remains a cornerstone in the treatment of adrenocortical carcinoma (ACC). Its therapeutic efficacy is intrinsically linked to its profound and complex effects on the cytochrome P450 (CYP) enzyme superfamily, particularly within the adrenal cortex. This technical guide provides a comprehensive analysis of mitotane's multifaceted interactions with adrenal P450 enzymes, detailing its inhibitory and, in some contexts, inductive mechanisms. We present a synthesis of the current understanding of how mitotane disrupts steroidogenesis, induces cellular stress, and ultimately contributes to its adrenocortical-specific cytotoxicity. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of adrenal pathophysiology and the development of novel therapies for ACC. We provide a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the critical signaling pathways and experimental workflows involved.

Introduction: Mitotane's Unique Role in Adrenocortical Carcinoma Therapy

Adrenocortical carcinoma is a rare and aggressive malignancy with a generally poor prognosis. For decades, mitotane has been the only approved systemic therapy for advanced ACC, valued for both its adrenolytic and anti-steroidogenic properties. The adrenal cortex is a primary site of steroid hormone synthesis, a process heavily reliant on a cascade of enzymatic reactions catalyzed by cytochrome P450 enzymes. Mitotane's selective toxicity towards the adrenal cortex is largely attributed to its interference with these vital P450-mediated pathways. Understanding the precise molecular interactions between mitotane and adrenal CYP enzymes is crucial for optimizing its therapeutic use, managing its significant side effects, and developing more targeted and effective treatments for ACC.

Mitotane's Impact on Adrenal Steroidogenic Cytochrome P450 Enzymes

Mitotane exerts a predominantly inhibitory effect on the key P450 enzymes responsible for adrenal steroidogenesis. This inhibition occurs at both the functional and transcriptional levels, leading to a profound disruption of cortisol, aldosterone, and adrenal androgen synthesis.

Inhibition of Key Steroidogenic Enzymes

The primary mechanism of mitotane's anti-steroidogenic action is the direct and indirect inhibition of several critical mitochondrial and endoplasmic reticulum-associated P450 enzymes within the adrenal cortex. This leads to an accumulation of cholesterol and its precursors, contributing to cellular toxicity.

-

CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): This enzyme catalyzes the initial and rate-limiting step of steroidogenesis, the conversion of cholesterol to pregnenolone. Mitotane has been shown to inhibit both the functional activity and the transcription of the CYP11A1 gene[1][2][3][4]. A direct binding of mitotane to CYP11A1 has been observed, which inhibits its metabolic activity[3]. This blockade is a critical event in mitotane-induced adrenal insufficiency.

-

CYP11B1 (11β-Hydroxylase): Responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. Mitotane is a known inhibitor of CYP11B1 activity and also downregulates its gene expression. While some studies suggest CYP11B1 may be involved in the metabolic activation of mitotane, other evidence indicates that its role may not be essential for mitotane's cytotoxic effects.

-

CYP11B2 (Aldosterone Synthase): This enzyme is crucial for aldosterone production. Mitotane inhibits the transcription of the CYP11B2 gene, leading to reduced aldosterone synthesis.

-

CYP17A1 (17α-Hydroxylase/17,20-Lyase): A key enzyme in both glucocorticoid and androgen synthesis pathways. Studies have demonstrated that mitotane decreases the mRNA levels of CYP17A1.

-

CYP21A2 (21-Hydroxylase): Essential for the synthesis of both cortisol and aldosterone. Mitotane treatment leads to the downregulation of CYP21A2 gene expression.

Quantitative Data on Mitotane's Effects

The following tables summarize the available quantitative data on the effects of mitotane on key proteins and cellular processes in the adrenal cortex. It is important to note that direct IC50 or Ki values for mitotane's inhibition of specific P450 enzymes are not consistently reported in the literature, with many studies focusing on changes in gene expression or steroid output at specific concentrations.

| Target | Effect | Cell Line | Concentration | Quantitative Value | Reference |

| SOAT1 (ACAT-1) | Inhibition of enzymatic activity | Microsomal Assay | - | IC50: 21 µM | |

| Cell Viability | Reduction | NCI-H295R | - | EC50: 18.1 µM | |

| Cell Viability | Reduction | H295R | 24 hours | IC50: 11.7 µM | |

| Cortisol Secretion | Inhibition | NCI-H295R | 24 hours | ~80% inhibition at 2-4 mg/L (6.25-12.5 µM) | |

| DHEAS Secretion | Inhibition | NCI-H295R | 24 hours | ~80% inhibition at 2-4 mg/L (6.25-12.5 µM) | |

| Cortisol Secretion | Inhibition | H295R | 72 hours | 70% inhibition at 10 µM | |

| Aldosterone Secretion | Inhibition | H295R | 72 hours | 49% inhibition at 10 µM | |

| Respiratory Chain Complex IV Activity | Inhibition | H295R and SW13 | - | 50% inhibition at 50 µM |

| Gene | Effect on mRNA Expression | Cell Line | Mitotane Concentration | Fold Change/Percent Reduction | Reference |

| CYP11A1 | Decrease | NCI-H295R | 40 µM | Significant diminution | |

| CYP17A1 | Decrease | NCI-H295R | 0.2-32 mg/L | Dose-dependent decrease | |

| CYP11B1 | Decrease | NCI-H295R | 50 µM | Significant decrease | |

| CYP11B2 | Decrease | NCI-H295R | 50 µM | Significant decrease | |

| CYP21A2 | Decrease | NCI-H295R | 40 µM | Significant diminution | |

| HSD3B1 | Decrease | NCI-H295R | 5 x 10⁻⁶ M | Significantly underexpressed | |

| HSD3B2 | Decrease | NCI-H295R | 5 x 10⁻⁶ M | Significantly underexpressed | |

| STAR | Decrease | NCI-H295R | 40 µM | Significant diminution |

Induction of Hepatic Cytochrome P450 Enzymes: A Double-Edged Sword

In contrast to its inhibitory effects in the adrenal cortex, mitotane is a potent inducer of several hepatic cytochrome P450 enzymes, most notably CYP3A4. This induction has significant clinical implications, as it accelerates the metabolism of a wide range of drugs, including synthetic glucocorticoids used for replacement therapy in patients treated with mitotane.

-

CYP3A4 Induction: Mitotane activates the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the transcription of CYP3A4. This leads to a dramatic increase in CYP3A4 expression and activity, resulting in the rapid inactivation of more than 50% of administered hydrocortisone. This necessitates higher doses of glucocorticoid replacement in patients undergoing mitotane therapy. Studies have shown a 30-fold induction of CYP3A4 mRNA in response to mitotane.

-

Induction of Other CYPs: Mitotane has also been shown to induce other hepatic enzymes, including CYP1A2 and CYP2B6, further contributing to its potential for drug-drug interactions.

| Gene | Effect on mRNA Expression | Cell Line | Mitotane Concentration | Fold Induction | Reference |

| CYP3A4 | Induction | Human Hepatocyte-derived cells | 10 µM | ~30-fold | |

| CYP1A2 | Induction | Human Hepatocyte-derived cells | 10 µM | ~8.4-fold | |

| CYP2B6 | Induction | Human Hepatocyte-derived cells | 10 µM | - |

Molecular Mechanisms of Mitotane's Action on P450 Enzymes and Adrenal Cytotoxicity

Mitotane's effects on cytochrome P450 enzymes are central to its overall mechanism of action, which involves a multi-pronged attack on the adrenal cortex, leading to both inhibition of steroidogenesis and induction of apoptosis.

Disruption of Mitochondrial Function

The mitochondria are a primary target of mitotane. The high concentration of steroidogenic P450 enzymes within the inner mitochondrial membrane of adrenocortical cells likely contributes to mitotane's selective toxicity. Mitotane disrupts mitochondrial integrity by:

-

Direct Binding and Inhibition of P450 Enzymes: As previously mentioned, mitotane binds to and inhibits mitochondrial P450 enzymes like CYP11A1 and CYP11B1.

-

Mitochondrial Membrane Depolarization and Rupture: Mitotane causes depolarization of the mitochondrial membrane, leading to its rupture and the release of pro-apoptotic factors.

-

Inhibition of the Respiratory Chain: Mitotane has been shown to specifically inhibit Complex IV (cytochrome c oxidase) of the mitochondrial respiratory chain, further impairing mitochondrial function and ATP production.

Inhibition of SOAT1 and Induction of Endoplasmic Reticulum (ER) Stress

A key molecular target of mitotane is Sterol-O-Acyltransferase 1 (SOAT1), an enzyme located in the endoplasmic reticulum that is responsible for esterifying free cholesterol into cholesteryl esters for storage.

-

SOAT1 Inhibition: Mitotane inhibits SOAT1 activity, leading to an accumulation of free cholesterol within the cell.

-

ER Stress and the Unfolded Protein Response (UPR): The buildup of free cholesterol in the ER membrane induces ER stress and activates the Unfolded Protein Response (UPR). Prolonged ER stress is a potent trigger of apoptosis.

Interference with Transcriptional Regulation of Steroidogenesis

Mitotane also impacts the expression of steroidogenic genes by interfering with key transcription factors and signaling pathways.

-

Steroidogenic Factor 1 (SF-1): SF-1 is a nuclear receptor crucial for the transcription of steroidogenic P450 genes. Mitotane can interfere with the ACTH/cAMP signaling pathway, which is essential for SF-1 activation. By inhibiting this pathway, mitotane reduces the expression of SF-1 target genes, including STAR, CYP11A1, and CYP11B1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of mitotane on cytochrome P450 enzymes and adrenal cell function.

Cell Culture of NCI-H295R Adrenocortical Carcinoma Cells

The NCI-H295R cell line is a widely used in vitro model for studying adrenal steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and androgens.

-

Materials:

-

NCI-H295R cells (ATCC CRL-2128)

-

DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% ITS+ Premix, and 1% penicillin-streptomycin.

-

Mitotane (dissolved in DMSO)

-

6-well or 24-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Maintain NCI-H295R cells in supplemented DMEM/F12 medium in a humidified incubator at 37°C and 5% CO₂.

-

For experiments, seed cells in 6-well or 24-well plates at a density that allows for approximately 80% confluency at the time of treatment.

-

Allow cells to adhere and grow for 24-48 hours.

-

Prepare serial dilutions of mitotane in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and typically ≤ 0.1%.

-

Remove the existing medium and replace it with medium containing the desired concentrations of mitotane or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the changes in mRNA expression of cytochrome P450 and other steroidogenic genes in response to mitotane treatment.

-

Materials:

-

Treated and control NCI-H295R cells

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., CYP11A1, CYP11B1, CYP3A4) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

-

-

Procedure:

-

RNA Extraction: Isolate total RNA from mitotane-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each sample and gene, containing cDNA, qPCR master mix, and gene-specific primers.

-

Thermal Cycling: Perform the qPCR reaction using a thermal cycler with an appropriate program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify changes in the protein levels of cytochrome P450 enzymes.

-

Materials:

-

Treated and control NCI-H295R cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies specific for the target P450 enzymes (e.g., anti-CYP11A1, anti-CYP11B1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).

-

SOAT1 Enzyme Activity Assay

This assay directly measures the inhibitory effect of mitotane on SOAT1 activity.

-

Materials:

-

Microsomal fractions from cells or tissues expressing SOAT1

-

[¹⁴C]oleoyl-CoA (or other labeled fatty acyl-CoA)

-

Unlabeled cholesterol

-

Reaction buffer

-

Mitotane

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the microsomal fraction, cholesterol, and reaction buffer.

-

Add varying concentrations of mitotane or vehicle control to the reaction mixtures.

-

Initiate the reaction by adding [¹⁴C]oleoyl-CoA.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and extract the lipids.

-

Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

-

Calculate the percent inhibition of SOAT1 activity at each mitotane concentration and determine the IC50 value.

-

Luciferase Reporter Assay for SF-1 Transcriptional Activity

This assay is used to assess the effect of mitotane on the transcriptional activity of SF-1.

-

Materials:

-

NCI-H295R cells

-

A luciferase reporter plasmid containing SF-1 response elements upstream of the luciferase gene

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Mitotane

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Procedure:

-

Co-transfect NCI-H295R cells with the SF-1 luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of mitotane or vehicle control.

-

After the desired treatment period (e.g., 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Determine the effect of mitotane on SF-1 transcriptional activity by comparing the normalized luciferase activity in treated cells to that in control cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by mitotane and a typical experimental workflow for studying its effects.

Signaling Pathways

Caption: Signaling pathways affected by mitotane in adrenocortical cells.

Experimental Workflow

Caption: A typical experimental workflow to study mitotane's effects.

Conclusion and Future Directions

Mitotane's therapeutic action in adrenocortical carcinoma is a consequence of its targeted and multifaceted disruption of cytochrome P450-dependent steroidogenesis and the induction of cellular stress pathways within the adrenal cortex. Its ability to inhibit key steroidogenic P450 enzymes, coupled with the induction of ER stress via SOAT1 inhibition and direct mitochondrial damage, culminates in the selective destruction of adrenocortical cells. Concurrently, its induction of hepatic CYP3A4 presents a significant clinical challenge, necessitating careful management of drug-drug interactions and personalized glucocorticoid replacement therapy.

Future research should focus on elucidating the precise molecular interactions between mitotane and its P450 targets to potentially develop more specific and less toxic derivatives. A deeper understanding of the mechanisms of resistance to mitotane is also critical for improving patient outcomes. Furthermore, exploring combination therapies that enhance mitotane's efficacy or mitigate its side effects by targeting related pathways could open new avenues for the treatment of adrenocortical carcinoma. This technical guide provides a solid foundation for these future endeavors by consolidating the current knowledge on mitotane's intricate relationship with cytochrome P450 enzymes.

References

- 1. Mitotane induces CYP3A4 expression via activation of the steroid and xenobiotic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Mitotane has a strong and a durable inducing effect on CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpp.krakow.pl [jpp.krakow.pl]

The Role of Mitotane in Inducing Apoptosis in Adrenocortical Cancer Cells: A Technical Guide

Executive Summary

Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with a poor prognosis, for which Mitotane remains the only approved systemic therapy.[1][2][3] For decades, its precise mechanism of action has been a subject of intense investigation. It is now understood that Mitotane's efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in adrenocortical cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which Mitotane triggers apoptosis in ACC cells. We will dissect the core signaling pathways, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the cellular events to offer a comprehensive resource for the scientific community.

Core Molecular Mechanisms of Mitotane-Induced Apoptosis

Mitotane exerts its adrenocytolytic effects through a multi-faceted attack on the cell's core machinery, primarily targeting the mitochondria and the endoplasmic reticulum (ER). These actions disrupt cellular homeostasis, leading to the activation of apoptotic pathways.

Mitochondrial Disruption: The Intrinsic Pathway

Mitochondria are central to Mitotane's mechanism of action.[4][5] The drug induces apoptosis primarily by causing severe mitochondrial dysfunction.

-

Inhibition of Steroidogenesis Enzymes: Mitotane directly inhibits key mitochondrial cytochrome P450 enzymes essential for steroidogenesis, such as 11β-hydroxylase (CYP11B1) and cholesterol side-chain cleavage enzyme (CYP11A1). This disruption of normal adrenal function is a primary aspect of its selective toxicity.

-

Mitochondrial Membrane Depolarization: Treatment with Mitotane leads to a significant depolarization of the mitochondrial membrane potential. This is a critical event that compromises the integrity of the outer mitochondrial membrane.

-

Release of Pro-Apoptotic Factors: The loss of membrane integrity results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

-

Caspase Activation: Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.

References

- 1. stories.universityofgalway.ie [stories.universityofgalway.ie]

- 2. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Mitotane: A Target Therapy in Adrenocortical Carcinoma [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. scispace.com [scispace.com]

Mitotane's Interaction with Nuclear Receptors in Steroid Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotane (o,p'-DDD) is a cornerstone in the treatment of adrenocortical carcinoma (ACC), exerting its effects through a multifaceted mechanism that includes direct cytotoxicity to adrenal cortex cells and profound disruption of steroidogenesis. A critical aspect of its action involves the interaction with nuclear receptors, leading to significant alterations in steroid hormone regulation and drug metabolism. This technical guide provides an in-depth analysis of mitotane's engagement with the Pregnane X Receptor (PXR/SXR) and the Estrogen Receptor-alpha (ERα), summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Mitotane, an adrenal-specific cytotoxic agent, has a complex mechanism of action that is not yet fully elucidated. Beyond its direct destructive effects on the adrenal cortex, mitotane's modulation of nuclear receptors plays a pivotal role in its therapeutic efficacy and observed side effects. This guide focuses on two key nuclear receptor interactions: the activation of the Pregnane X Receptor (PXR), which governs the expression of drug-metabolizing enzymes, and the agonistic activity on the Estrogen Receptor-alpha (ERα), which explains its estrogenic side effects. Understanding these interactions at a molecular level is crucial for optimizing mitotane therapy and developing novel therapeutic strategies for ACC.

Interaction with Pregnane X Receptor (PXR/SXR)

Mitotane is a potent activator of the Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Receptor (SXR).[1][2] PXR is a master regulator of xenobiotic metabolism, and its activation by mitotane leads to the induction of a battery of drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4).[1][2][3] This induction has significant clinical implications, as it accelerates the metabolism of various drugs, including glucocorticoids, requiring dose adjustments in patients undergoing mitotane therapy.

Signaling Pathway

The activation of PXR by mitotane initiates a signaling cascade that culminates in the increased transcription of target genes. Upon binding mitotane, PXR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1). The PXR/coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to PXR response elements (PXREs) in the promoter regions of target genes like CYP3A4, thereby enhancing their transcription.

Quantitative Data

While direct binding affinity (Kd) and EC50 values for mitotane's interaction with PXR are not consistently reported in the literature, its potent activation of the receptor is well-documented through downstream effects.

| Parameter | Value | Cell Line / System | Reference |

| CYP3A4 mRNA Induction | ~30-fold increase | Human hepatocytes | |

| Midazolam (CYP3A4 substrate) AUC0–12 h | ~18-fold reduction in patients | Clinical study | |

| 1-hydroxy midazolam AUC0–12 h | ~12-fold increase in patients | Clinical study |

Interaction with Estrogen Receptor-alpha (ERα)

Mitotane exhibits agonistic activity on the Estrogen Receptor-alpha (ERα), providing a molecular explanation for the frequently observed estrogenic side effects in patients, such as gynecomastia in males. Molecular docking and dynamics simulations have shown that mitotane binds to the ERα ligand-binding pocket in a manner similar to the natural ligand, 17β-estradiol, stabilizing the receptor in its active conformation.

Signaling Pathway

As an ERα agonist, mitotane can initiate the classical estrogen signaling pathway. Upon binding to ERα in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it dimerizes and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to effects such as increased synthesis of Sex Hormone-Binding Globulin (SHBG).

Quantitative Data

Specific binding affinity data for mitotane and ERα remains to be precisely quantified, though studies indicate a significant interaction. The functional consequences have been measured in cell-based assays.

| Parameter | Value | Cell Line | Reference |

| MCF-7 Cell Viability | ~50% increase at 6 µM | MCF-7 | |

| Relative Binding Affinity to ERα | ~1000-fold weaker than 17β-estradiol | In vitro binding assay |

Inhibition of Steroidogenesis

Mitotane's primary therapeutic effect stems from its ability to inhibit adrenal steroidogenesis and induce apoptosis in adrenocortical cells. It targets multiple enzymes in the steroid synthesis pathway.

Steroidogenesis Pathway Inhibition

Mitotane disrupts the synthesis of cortisol, aldosterone, and adrenal androgens by inhibiting key steroidogenic enzymes and downregulating the expression of their corresponding genes.

References

The Genesis of an Adrenolytic Agent: A Technical History of Mitotane's Discovery and Development

For Immediate Release

A deep dive into the scientific journey of Mitotane, from its unexpected discovery as a derivative of an insecticide to its establishment as a cornerstone therapy for adrenocortical carcinoma. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pivotal experiments, mechanistic insights, and clinical milestones that have defined Mitotane's role in oncology.

From Insecticide Byproduct to Adrenal Toxin: The Early Discovery

The story of Mitotane (o,p'-DDD) begins not in a pharmaceutical lab, but in the field of agricultural chemistry. It was identified as an isomer and a technical byproduct of the insecticide dichlorodiphenyltrichloroethane (DDT). The serendipitous discovery of its potent adrenolytic properties dates back to the late 1940s.

A landmark study in 1949 by Nelson and Woodard first documented the remarkable and selective toxicity of a technical grade of the insecticide DDD on the adrenal cortex of dogs.[1] This seminal work laid the groundwork for decades of research into the therapeutic potential of this unique compound.

Key Experiment: Induction of Adrenal Cortical Atrophy in Dogs

Objective: To investigate the toxicological effects of orally administered DDD in dogs.

Methodology:

-

Subjects: Healthy dogs of mixed breed.

-

Test Substance: Technical grade 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD).

-

Administration: The dogs were fed diets containing varying concentrations of DDD.

-

Observation: The animals were monitored for clinical signs of toxicity.

-

Endpoint: Pathological examination of various organs, with a particular focus on the adrenal glands, was performed after the animals were sacrificed.

Key Findings: The study revealed severe, selective atrophy of the zona fasciculata and zona reticularis of the adrenal cortex.[1] The zona glomerulosa, responsible for aldosterone production, was largely spared. This selective cytotoxicity was a crucial observation that hinted at a specific mechanism of action against the cortisol-producing zones of the adrenal gland.

The Dawn of a New Cancer Therapy: First-in-Human Studies

The preclinical evidence of adrenal-specific toxicity in dogs paved the way for the first clinical investigations of Mitotane in patients with adrenocortical carcinoma (ACC), a rare and aggressive malignancy with limited treatment options. In 1960, Bergenstal and colleagues published the first report on the use of o,p'-DDD in patients with metastatic ACC.[2][3]

Key Clinical Trial: Chemotherapy of Adrenocortical Cancer with o,p'-DDD

Objective: To evaluate the therapeutic efficacy and safety of o,p'-DDD in patients with inoperable adrenocortical carcinoma.

Methodology:

-

Patient Population: Patients with histologically confirmed, metastatic adrenocortical carcinoma.

-

Treatment Regimen: o,p'-DDD was administered orally, with doses escalating to the maximum tolerated dose, typically ranging from 2 to 10 grams per day.

-

Efficacy Assessment: Tumor response was evaluated through physical examination, radiological imaging, and measurement of urinary steroid excretion (17-hydroxycorticosteroids and 17-ketosteroids).

-

Safety Monitoring: Patients were monitored for adverse effects, which included gastrointestinal disturbances, neuromuscular effects, and skin rashes.

Key Findings: A significant number of patients experienced a reduction in tumor size and a marked decrease in steroid hormone production.[2] This pioneering study established Mitotane as the first effective systemic therapy for ACC.

Unraveling the Mechanism of Action: A Multi-pronged Attack on the Adrenal Cortex

Subsequent research has elucidated the complex and multifaceted mechanism of action of Mitotane. It exerts its adrenolytic effects through a combination of direct cytotoxicity and inhibition of steroidogenesis.

Inhibition of Steroidogenesis

Mitotane directly inhibits several key enzymes in the adrenal steroidogenic pathway, leading to a profound decrease in cortisol production.

Experimental Workflow for In Vitro Enzyme Inhibition Assay:

Caption: Workflow for in vitro steroidogenesis inhibition assay.

Table 1: Inhibition of Steroidogenic Enzymes by Mitotane (In Vitro)

| Enzyme Target | Reported IC50 | Key Function in Steroidogenesis | Reference |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | ~8 µM | Conversion of pregnenolone to progesterone | |

| 11β-hydroxylase (CYP11B1) | ~10 µM | Conversion of 11-deoxycortisol to cortisol | |

| Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) | Inhibition demonstrated | Conversion of cholesterol to pregnenolone |

Mitochondrial Disruption and Cytotoxicity

Mitotane's primary cytotoxic effect is mediated through the disruption of mitochondrial structure and function in adrenocortical cells.

Signaling Pathway of Mitotane-Induced Mitochondrial Apoptosis:

References

- 1. Severe adrenal cortical atrophy (cytotoxic) and hepatic damage produced in dogs by feeding 2,2-bis(parachlorophenyl)-1,1-dichloroethane (DDD or TDE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acpjournals.org [acpjournals.org]

- 3. Chemotherapy of Adrenocortical Cancer with o,p'DDD, 1960 | ArchivesSpace Public Interface [libarchive.siumed.edu]

Methodological & Application

Application Notes and Protocols for Studying Mitotane's Effects on Adrenocortical Carcinoma In Vitro

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vitro models to study the effects of Mitotane on adrenocortical carcinoma (ACC).

Introduction to In Vitro Models of Adrenocortical Carcinoma

Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with a generally poor prognosis. Mitotane is the only drug approved for the treatment of advanced ACC and is also used as an adjuvant therapy after surgery.[1][2][3] Despite its use for over six decades, the precise mechanisms of Mitotane's action and the development of resistance are not fully understood.[3] In vitro models are crucial tools for investigating the molecular mechanisms of Mitotane, identifying biomarkers of response, and developing novel therapeutic strategies.

The most commonly used in vitro models for studying Mitotane's effects on ACC are human ACC cell lines cultured as monolayers (2D) or as three-dimensional (3D) spheroids.

Commonly Used Adrenocortical Carcinoma Cell Lines:

| Cell Line | Origin | Key Characteristics | Steroidogenesis | Mitotane Sensitivity |

| NCI-H295R | Primary ACC | Pluripotent, produces mineralocorticoids, glucocorticoids, and androgens. | Active | Generally sensitive. |

| HAC-15 | Primary ACC (clonal subpopulation of H295R) | Produces adrenal steroid hormones. | Active | Can develop resistance. |

| SW-13 | Small-cell carcinoma of the adrenal cortex | Lacks steroidogenic capability. | Inactive | Resistant. |

| MUC-1 | Patient-derived xenograft from an adult ACC | Resistant to routine drug treatment. | Hormonally active. | Resistant. |

| CU-ACC1 & CU-ACC2 | Patient-derived xenografts | Derived from a primary ACC and a liver metastasis, respectively. | CU-ACC1 produces high levels of cortisol. | More resistant to Mitotane than H295 cell strains. |

| JIL-2266 | Primary ACC in a patient treated with Mitotane | High mutational burden. | Insignificant hormone secretion. | Not specified |

Experimental Workflow for In Vitro Studies of Mitotane

A typical workflow for investigating the effects of Mitotane on ACC cell lines involves cell culture, treatment with Mitotane, and subsequent analysis of various cellular and molecular endpoints.

Caption: Experimental workflow for studying Mitotane's effects on ACC cells in vitro.

Proposed Signaling Pathways of Mitotane Action

Mitotane's mechanism of action is complex, primarily targeting mitochondria and disrupting steroidogenesis. It leads to mitochondrial membrane depolarization, accumulation of free cholesterol, and ultimately, cell death.

Caption: Proposed mechanism of Mitotane action in adrenocortical carcinoma cells.

Mitotane-Sensitive vs. Mitotane-Resistant ACC Cells

The development of resistance to Mitotane is a significant clinical challenge. In vitro models of Mitotane resistance have been established to study the underlying mechanisms.

Caption: Key differences between Mitotane-sensitive and -resistant ACC cells.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a colored formazan product.

Protocol:

-

Cell Seeding: Seed ACC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Mitotane Treatment: Prepare serial dilutions of Mitotane in culture medium. Replace the medium in the wells with the Mitotane-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add 100 µL of DMSO or other solubilizing agent to each well and mix thoroughly.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Mitotane that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Culture and Treatment: Culture and treat ACC cells with Mitotane in 6-well plates as described for the viability assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Steroid Hormone Secretion Assay (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific steroid hormones (e.g., cortisol, aldosterone) in the cell culture supernatant.

Protocol:

-

Cell Culture and Treatment: Culture ACC cells in multi-well plates and treat with Mitotane.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific hormone of interest. This typically involves:

-

Adding the supernatant and standards to antibody-coated wells.

-

Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Adding a substrate solution to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of the hormone in the samples.

Quantitative Data Summary

Table 1: IC50 Values of Mitotane in Adrenocortical Carcinoma Cell Lines

| Cell Line | IC50 (µM) | Assay | Duration of Treatment | Reference |

| HAC-15 (control clones) | 39.4 ± 6.2 | MTT | Not specified | |

| HAC-15 (resistant clones) | 102.2 ± 7.3 | MTT | Not specified | |

| H295R | ~20 | MTS | 5 days | |

| H295R | ~50 | Not specified | 24 hours | |

| HAC-15 | ~200 (supratherapeutic) | Not specified | 24 hours |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line passage number, culture medium, and serum concentration.

Considerations for In Vitro Studies with Mitotane

-

Culture Conditions: The response of ACC cells to Mitotane can be influenced by culture conditions, such as the concentration of lipoproteins in the serum.

-

3D Models: 3D cell culture models, such as spheroids, may provide a more physiologically relevant system for studying Mitotane's effects, as they can exhibit increased resistance compared to monolayer cultures.

-

Cell Line Authentication: It is crucial to regularly authenticate cell lines to ensure their identity and prevent cross-contamination.

-

Mitotane Solubility: Mitotane has low aqueous solubility, which should be considered when preparing stock solutions and treatment media. Nanoparticulate formulations have been explored to improve its delivery in vitro.

References

Application Notes and Protocols for Mitotane Research Using the H295R Cell Line

For Researchers, Scientists, and Drug Development Professionals

The NCI-H295R (H295R) cell line is a valuable in vitro model for studying adrenocortical carcinoma (ACC) and the effects of therapeutic agents like Mitotane.[1][2] This document provides a detailed, step-by-step protocol for the use of the H295R cell line in Mitotane research, covering cell culture, experimental procedures, and data analysis.

The H295R cell line was derived from a human adrenocortical carcinoma and is known for its ability to produce various steroid hormones, making it an ideal system to study the impact of drugs on steroidogenesis.[3][4] Mitotane is the only approved drug for the treatment of advanced ACC and is also used as an adjuvant therapy after surgery. Its mechanisms of action include the disruption of mitochondrial function, inhibition of steroidogenesis, and induction of cell death.

H295R Cell Culture Protocol

Proper maintenance of the H295R cell line is critical for reproducible experimental results. The following protocol is a synthesis of established methods for culturing these cells.

Required Reagents and Media

Table 1: H295R Cell Culture Media and Reagents

| Reagent | Company (Example) | Catalog Number (Example) | Storage |

| DMEM:F12 Medium | ATCC | 30-2006 | 4°C |

| Nu-Serum I | Corning | 355100 | -20°C |

| ITS+ Premix (Insulin, Transferrin, Selenium) | Corning | 354352 | 4°C |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A9418 | 4°C |

| Linoleic Acid | Sigma-Aldrich | L1376 | -20°C |

| 0.25% Trypsin-EDTA | Gibco | 25200056 | 4°C |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |

| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temperature |